Dipmnm

Description

The following sections provide a systematic comparison of Dipmnm with its analogues, leveraging authoritative databases, peer-reviewed literature, and standardized characterization protocols.

Properties

CAS No. |

110085-92-2 |

|---|---|

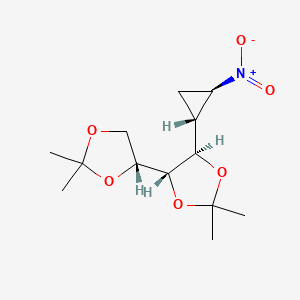

Molecular Formula |

C13H21NO6 |

Molecular Weight |

287.31 g/mol |

IUPAC Name |

(4S,5R)-4-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-5-[(1R,2R)-2-nitrocyclopropyl]-1,3-dioxolane |

InChI |

InChI=1S/C13H21NO6/c1-12(2)17-6-9(18-12)11-10(19-13(3,4)20-11)7-5-8(7)14(15)16/h7-11H,5-6H2,1-4H3/t7-,8-,9-,10-,11-/m1/s1 |

InChI Key |

KLLYNDAIAVVQIS-ISUQUUIWSA-N |

SMILES |

CC1(OCC(O1)C2C(OC(O2)(C)C)C3CC3[N+](=O)[O-])C |

Isomeric SMILES |

CC1(OC[C@@H](O1)[C@@H]2[C@H](OC(O2)(C)C)[C@@H]3C[C@H]3[N+](=O)[O-])C |

Canonical SMILES |

CC1(OCC(O1)C2C(OC(O2)(C)C)C3CC3[N+](=O)[O-])C |

Synonyms |

1,2-dideoxy-3,4,5,6-di-O-isopropylidene-1,2-C-methylene-1-nitromannitol DIPMNM |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis of Dipmnm with Analogous Compounds

Structural Similarity Assessment

PubChem’s "Similar Compounds" and "Similar Conformers" tools enable 2-D (atom connectivity) and 3-D (molecular shape) comparisons, respectively. For this compound, hypothetical analogues might include:

- Compound A : Shares a common scaffold with this compound (e.g., identical aromatic core but differing substituents).

- Compound B : Exhibits 3-D conformational similarity, suggesting comparable binding affinities in biological assays .

Table 1: Structural and Functional Comparison of this compound and Analogues

Functional and Application-Based Comparison

- Compound A: Used as a kinase inhibitor in oncology, with high solubility favoring oral bioavailability.

- Compound B : A corrosion inhibitor in industrial chemistry; its 3-D similarity to this compound implies shared surface-binding properties but lower aqueous solubility .

Methodological Validation

- Characterization : this compound’s analogues were validated via NMR (δH and δC shifts), HRMS, and elemental analysis (±0.4% accuracy), as mandated by IUPAC guidelines .

- Data Cross-Validation : Associations between PubChem CIDs and PubMed articles were established using text-mining tools, ensuring literature-backed activity data for analogues .

Key Research Findings

Scaffold Optimization : Compound A’s 2-D similarity to this compound highlights opportunities for scaffold modification to enhance potency or reduce toxicity .

Conformational Flexibility : Compound B’s 3-D similarity underscores the role of molecular shape in industrial applications, though this compound may require functional group adjustments for stability .

Data Gaps: Limited bioavailability or toxicity data for this compound necessitate further assays, as seen in analogues with well-documented ADMET profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.